molecular formula C21H16N4OS B3401278 2-((4-oxo-7-phenyl-3-(m-tolyl)-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetonitrile CAS No. 1040677-08-4

2-((4-oxo-7-phenyl-3-(m-tolyl)-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetonitrile

Cat. No.: B3401278
CAS No.: 1040677-08-4
M. Wt: 372.4 g/mol
InChI Key: FXQPSIBQTNZCGP-UHFFFAOYSA-N
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Description

2-((4-oxo-7-phenyl-3-(m-tolyl)-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetonitrile is a fascinating organic compound that sits at the intersection of pyrrolo[3,2-d]pyrimidine derivatives. These compounds are known for their diverse applications, especially in medicinal chemistry where they exhibit a variety of biological activities.

Preparation Methods

Synthetic routes and reaction conditions:

  • Synthesis: : This compound can be synthesized through a multi-step process starting with the appropriate aromatic aldehydes, ketones, or amines, followed by cyclization, oxidation, and thiolation. Reaction conditions typically involve using specific catalysts and solvents to facilitate each step.

  • Cyclization: : The cyclization of the pyrimidine ring generally requires acidic or basic conditions, often in the presence of heat to ensure complete ring closure.

  • Thiolation: : Introduction of the thiol group often requires nucleophilic substitution reactions, usually performed under inert atmospheres to prevent oxidation.

Industrial production methods:

For large-scale production, continuous flow techniques and microwave-assisted synthesis have been explored to improve yield and reduce reaction times. Using automated reactors, precise temperature, and pressure controls, industries can efficiently produce high-purity compounds.

Chemical Reactions Analysis

Types of reactions it undergoes:

  • Oxidation: : Can undergo oxidative processes, leading to sulfoxides or sulfones.

  • Reduction: : Reduction reactions can convert the keto group to a hydroxyl group, altering its reactivity.

  • Substitution: : Various substitution reactions, especially electrophilic aromatic substitutions, allow for further functionalization of the aromatic rings.

Common reagents and conditions:

  • Oxidation: : Common oxidants include hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : Reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: : Friedel-Crafts acylation and alkylation can be done using AlCl3 or BF3 as catalysts.

Major products formed from these reactions:

  • Oxidation: : Produces sulfoxides or sulfones.

  • Reduction: : Generates alcohol derivatives.

  • Substitution: : Leads to a variety of substituted aromatic compounds.

Scientific Research Applications

This compound's structure makes it a candidate for several scientific research applications:

  • Chemistry: : Used as a building block for synthesizing more complex molecules. Its varied functional groups allow for diverse chemical transformations.

  • Biology: : Examined for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

  • Medicine: : Investigated in drug development programs, targeting specific enzymes or pathways in diseases.

  • Industry: : Utilized in the development of new materials with desired electronic or photonic properties.

Mechanism of Action

The biological activity of this compound involves interactions with specific molecular targets, such as enzymes or receptors. The detailed mechanism can include binding to active sites or altering protein functions through conformational changes. These interactions often disrupt critical biological pathways, leading to the compound's therapeutic effects.

Comparison with Similar Compounds

Compared to other pyrrolo[3,2-d]pyrimidine derivatives, this compound stands out due to its unique substitution pattern and the presence of both a thiol and a nitrile group. These functionalities confer distinct chemical reactivity and biological activity profiles. Similar compounds might include:

  • 4-oxo-7-phenyl-3-pyrrolopyrimidine: : Lacks the thiol group.

  • 3-(m-tolyl)-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine: : Without the nitrile group.

Properties

IUPAC Name

2-[[3-(3-methylphenyl)-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4OS/c1-14-6-5-9-16(12-14)25-20(26)19-18(24-21(25)27-11-10-22)17(13-23-19)15-7-3-2-4-8-15/h2-9,12-13,23H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXQPSIBQTNZCGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((4-oxo-7-phenyl-3-(m-tolyl)-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetonitrile
Reactant of Route 2
Reactant of Route 2
2-((4-oxo-7-phenyl-3-(m-tolyl)-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetonitrile
Reactant of Route 3
2-((4-oxo-7-phenyl-3-(m-tolyl)-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetonitrile
Reactant of Route 4
Reactant of Route 4
2-((4-oxo-7-phenyl-3-(m-tolyl)-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetonitrile
Reactant of Route 5
Reactant of Route 5
2-((4-oxo-7-phenyl-3-(m-tolyl)-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetonitrile
Reactant of Route 6
2-((4-oxo-7-phenyl-3-(m-tolyl)-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetonitrile

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